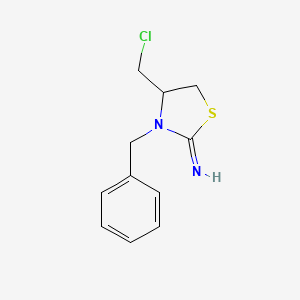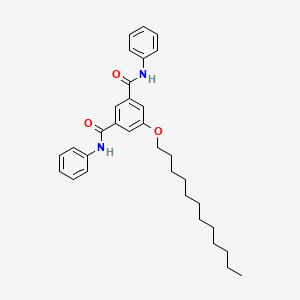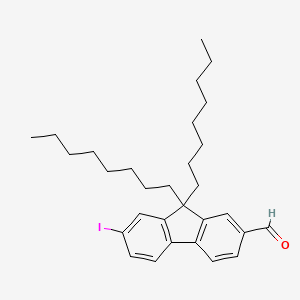
7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde: is a chemical compound with the molecular formula C30H41IO. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an iodine atom at the 7th position, two octyl groups at the 9th position, and an aldehyde group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 9,9-dioctylfluorene to introduce the iodine atom at the 7th position. This is followed by formylation to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of reagents such as iodine, formylating agents, and catalysts under controlled temperatures and inert atmospheres .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents like toluene
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-Iodo-9,9-dioctyl-9H-fluorene-2-methanol.
Coupling: Conjugated polymers and oligomers
Applications De Recherche Scientifique
Chemistry: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is used as a building block in the synthesis of conjugated polymers, which are essential for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .
Biology and Medicine: While specific biological applications are less documented, derivatives of fluorene have been explored for their potential in drug delivery systems and as fluorescent probes for biological imaging .
Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific electronic and optical properties. It is used in the fabrication of semiconducting materials and as an intermediate in the production of high-performance polymers .
Mécanisme D'action
The mechanism of action of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde primarily involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and aldehyde group enable the compound to undergo substitution, oxidation, and reduction reactions, which are crucial for its incorporation into larger molecular structures. The octyl groups enhance the solubility and processability of the compound, making it suitable for use in organic electronics .
Comparaison Avec Des Composés Similaires
9,9-Dioctyl-2,7-dibromofluorene: Similar structure but with bromine atoms instead of iodine.
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Contains two iodine atoms at the 2nd and 7th positions.
9,9-Dioctyl-9H-fluorene-2-carboxaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
Uniqueness: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is unique due to the combination of the iodine atom, octyl groups, and aldehyde functionality. This combination imparts specific reactivity and solubility characteristics, making it a versatile building block for advanced materials and optoelectronic applications .
Propriétés
Numéro CAS |
817622-90-5 |
|---|---|
Formule moléculaire |
C30H41IO |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
7-iodo-9,9-dioctylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C30H41IO/c1-3-5-7-9-11-13-19-30(20-14-12-10-8-6-4-2)28-21-24(23-32)15-17-26(28)27-18-16-25(31)22-29(27)30/h15-18,21-23H,3-14,19-20H2,1-2H3 |
Clé InChI |
WQSPMJLQVBBULY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)I)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


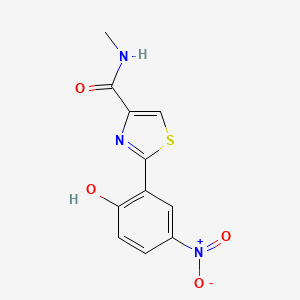
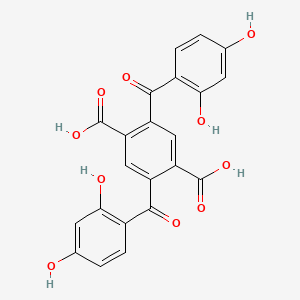
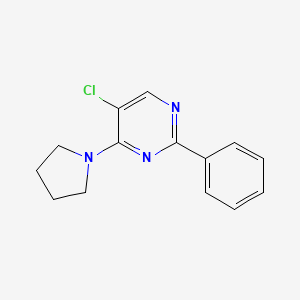


![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)


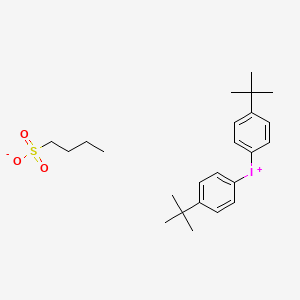

![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
